molecular formula C21H24N4O B12240385 2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12240385
M. Wt: 348.4 g/mol
InChI Key: YLTHLCAPEMQGDS-UHFFFAOYSA-N
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Description

2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a pyridine moiety, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives and appropriate leaving groups.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as Suzuki or Heck coupling, using pyridine boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinazolinone core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated derivatives, organometallic reagents, or strong nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce fully or partially hydrogenated products.

Scientific Research Applications

2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperidine Derivatives: Molecules containing the piperidine ring with various functional groups.

    Pyridine Derivatives: Compounds with the pyridine moiety and different substituents.

Uniqueness

2-Methyl-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of the quinazolinone core, piperidine ring, and pyridine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

2-methyl-3-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H24N4O/c1-16-23-20-7-3-2-6-19(20)21(26)25(16)15-17-8-11-24(12-9-17)14-18-5-4-10-22-13-18/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3

InChI Key

YLTHLCAPEMQGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=CN=CC=C4

Origin of Product

United States

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